![molecular formula C8H13NO B3317649 8-Azabicyclo[5.2.0]nonan-9-one CAS No. 96850-68-9](/img/structure/B3317649.png)
8-Azabicyclo[5.2.0]nonan-9-one
Overview
Description
8-Azabicyclo[5.2.0]nonan-9-one is a chemical compound with the CAS Number: 96850-68-9 . It has a molecular weight of 139.2 and its IUPAC name is 8-azabicyclo [5.2.0]nonan-9-one .
Molecular Structure Analysis
The molecular structure of 8-Azabicyclo[5.2.0]nonan-9-one contains a total of 24 bonds. There are 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 seven-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 Beta-Lactam .Scientific Research Applications
Anticancer Chemotherapeutics
The bicyclo [3.3.1]nonane moiety, which is similar to 8-Azabicyclo[5.2.0]nonan-9-one, is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Ion Receptors
Bicyclo [3.3.1]nonane derivatives have been successfully applied as ion receptors . This application is based on the ability of these compounds to interact with ions, which can be useful in various scientific and industrial applications.
Metallocycles
Metallocycles are cyclic compounds that contain one or more metal atoms in the ring. Bicyclo [3.3.1]nonane derivatives have found applications in the construction of metallocycles .
Molecular Tweezers
Molecular tweezers are a type of supramolecular host in which two arms can move relative to each other. Bicyclo [3.3.1]nonane derivatives have been used in the creation of these molecular tweezers .
Protecting Group Strategy
In organic chemistry, protecting groups are used to temporarily mask reactive groups to prevent unwanted reactions from occurring. The 8-Azabicyclo[5.2.0]nonan-9-one compound has been used in a unique protecting group strategy involving benzylidene acetal .
Antibacterial and Antifungal Activities
Compounds similar to 8-Azabicyclo[5.2.0]nonan-9-one have been synthesized and screened for their preliminary antibacterial and antifungal activities .
Safety and Hazards
properties
IUPAC Name |
8-azabicyclo[5.2.0]nonan-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBGSLJLMFFLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[5.2.0]nonan-9-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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